6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but a detailed analysis or a graphical representation is not available in the retrieved resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved resources .Scientific Research Applications
Heterocyclic Synthesis and Derivative Applications
Researchers have explored the synthesis of novel heterocyclic compounds, including pyrimidine, pyrazole, and piperazine derivatives, demonstrating the compound's utility in creating a wide array of molecules with potential biological activities. These studies have focused on the synthesis of compounds incorporating the pyrimidin-4-amine moiety, highlighting its versatility in medicinal chemistry and drug discovery processes (Ho & Suen, 2013).
Antitumor Activity
Several compounds structurally related to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and evaluated for their cytotoxic activities against tumor cell lines. These studies provide insights into the compound's potential for development as an antitumor agent, with modifications of its structure showing significant cytotoxicity against various cancer cells (Naito et al., 2005).
Antipsychotic Potential
Research on conformationally constrained butyrophenones related to the compound has revealed their affinity for dopamine and serotonin receptors, suggesting their potential as antipsychotic drugs. This illustrates the compound's relevance in neuroscience research, especially in the development of new treatments for psychiatric disorders (Raviña et al., 2000).
Antibacterial Agents
Compounds derived from the synthesis of chalcones, pyrazolines, and amino pyrimidines, showcasing the role of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold in the development of new antibacterial agents. These findings highlight the compound's potential in addressing bacterial resistance and developing novel antibiotics (Solankee & Patel, 2004).
Inhibitory Activity Against PDE-5
Research on pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, including compounds with structural similarities to this compound, has identified significant inhibitory activity against phosphodiesterase-5 (PDE-5). This suggests its potential application in developing treatments for disorders related to PDE-5 dysfunction (Su et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents, with more selectivity towards ent2 than ent1 . This suggests that the compound might interact with these targets, leading to changes in their function.
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, the compound might affect these pathways and their downstream effects.
Result of Action
Similar compounds have been found to inhibit ents, suggesting that this compound might also have inhibitory effects on these transporters .
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7/c1-15-2-6-17(7-3-15)25-20-19-14-24-28-21(19)27-22(26-20)30-12-10-29(11-13-30)18-8-4-16(23)5-9-18/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSYQLGHBXKTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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